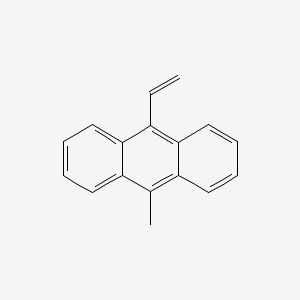
Phenyl allyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyldithiocarbamic acid phenyl ester: is an organic compound with the molecular formula C_10H_11NS_2O. It belongs to the class of dithiocarbamates, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a phenyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
Starting Materials: Allylamine, carbon disulfide, and phenol.
Reaction Conditions: The synthesis typically involves the reaction of allylamine with carbon disulfide to form the corresponding dithiocarbamate salt.
Reaction Scheme: [ \text{Allylamine} + \text{CS}_2 \rightarrow \text{Dithiocarbamate salt} \ \text{Dithiocarbamate salt} + \text{Phenol} \rightarrow \text{N-Allyldithiocarbamic acid phenyl ester} ]
-
Industrial Production Methods:
- Industrial production methods for N-Allyldithiocarbamic acid phenyl ester often involve similar reaction pathways but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Allyldithiocarbamic acid phenyl ester can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
Chemistry:
- N-Allyldithiocarbamic acid phenyl ester is used as a ligand in coordination chemistry to stabilize metal complexes .
- It serves as an intermediate in the synthesis of other organic compounds.
Biology and Medicine:
- This compound exhibits antibacterial and antifungal properties, making it useful in the development of antimicrobial agents .
- It has potential applications in cancer research due to its ability to inhibit certain enzymes involved in tumor growth .
Industry:
- N-Allyldithiocarbamic acid phenyl ester is used in the rubber industry as a vulcanization accelerator .
- It is also employed in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of N-Allyldithiocarbamic acid phenyl ester involves its interaction with various molecular targets, including enzymes and metal ions. The dithiocarbamate group can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to its inhibition . Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparación Con Compuestos Similares
- N-Methyldithiocarbamic acid phenyl ester
- N-Ethyldithiocarbamic acid phenyl ester
- N-Butyldithiocarbamic acid phenyl ester
Comparison:
- N-Allyldithiocarbamic acid phenyl ester is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and butyl counterparts .
- The allyl group enhances the compound’s ability to participate in polymerization reactions, making it more versatile in industrial applications .
Propiedades
Número CAS |
62118-13-2 |
|---|---|
Fórmula molecular |
C10H11NS2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
phenyl N-prop-2-enylcarbamodithioate |
InChI |
InChI=1S/C10H11NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |
Clave InChI |
WZQVHXQNGGAOCD-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)



![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)




![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)
